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Compound of Interest

Compound Name: CMX 001

Cat. No.: B8235347

An in-depth analysis of CMX001 (brincidofovir) in comparison to existing antiviral treatments,
supported by experimental data for researchers, scientists, and drug development
professionals.

CMX001, the investigational name for brincidofovir, is an orally bioavailable lipid conjugate of
cidofovir. This modification enhances intracellular delivery of the active antiviral agent, cidofovir
diphosphate, while reducing systemic exposure to cidofovir, thereby mitigating the risk of
nephrotoxicity associated with the parent drug. Brincidofovir has been approved by the U.S.
Food and Drug Administration (FDA) for the treatment of human smallpox disease.[1][2] Its
efficacy has also been evaluated against other double-stranded DNA (dsDNA) viruses,
including adenovirus, cytomegalovirus (CMV), and herpes simplex virus (HSV), with varying
outcomes compared to existing therapies.

Comparative Efficacy Data

The following tables summarize the quantitative data from key clinical and preclinical studies,
comparing the efficacy of CMX001 (brincidofovir) with existing treatments.

Adenovirus Infection in Immunocompromised Patients

Table 1: Efficacy of Brincidofovir vs. Cidofovir for Adenovirus Infection in Immunocompromised
Patients (Salvage Therapy)
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Endpoint

Brincidofovir (CMX001)
(n=13)

Historical Cidofovir
Treatment (prior to
CMXO001)

Virologic Response (=2 log10

drop in viral load)

69.2% (9/13) by week 8

No significant change in

median viral load

Median Time to Virologic

Response

7 days

Not Applicable

Survival (Median)

196 days (for responders) vs.

54.5 days (for non-responders)

Not directly compared in this

study

Adverse Events

No serious adverse events
attributed to CMX001

All patients had failed or were
intolerant to prior cidofovir

therapy

Data from a retrospective analysis of patients who received CMX001 as salvage therapy.[3][4]

[5]

Table 2: Efficacy of Brincidofovir for Asymptomatic Adenovirus Viremia in HCT Recipients

(Phase 2 Trial)

Brincidofovir 100
mg BIW (n=14)

Endpoint

mg QW (n=16)

Brincidofovir 100

Placebo (n=18)

Treatment Failure 21%

38%

33%

Undetectable Viremia
at Week 1 (Baseline
=>1000 copies/mL)

86% (6/7)

Not Reported

25% (2/8)

All-Cause Mortality 14%

31%

39%

BIW: twice weekly; QW: once weekly. HCT: Hematopoietic Cell Transplant.[6]

Cytomegalovirus (CMV) Prophylaxis in Hematopoietic
Cell Transplant (HCT) Recipients
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Table 3: Efficacy of Oral Brincidofovir for CMV Prophylaxis in HCT Recipients (Phase 3

SUPPRESS Trial)

Endpoint (through Week
24 post-HCT)

Brincidofovir (n=303)

Placebo (n=149)

Clinically Significant CMV

) ] ] 51.2% 52.3%
Infection (Primary Endpoint)
CMV Viremia (through Week

25.7% 41.6%

14)
All-Cause Mortality 15.5% 10.1%
Serious Adverse Events 57.1% 37.6%
- Acute Graft-vs-Host Disease 32.3% 6.0%
- Diarrhea 6.9% 2.7%

This trial did not meet its primary endpoint.[7][8]

Orthopoxvirus Infection (Smallpox Animal Models)

Table 4: Survival Rates in Animal Models of Lethal Orthopoxvirus Infection

Animal Model

Treatment

Survival Rate

Brincidofovir (treatment

Monkeypox Virus (Prairie Dog) 57%
initiation day -1)

Brincidofovir (treatment

o 43%

initiation day 0)

Brincidofovir (treatment

o 29%

initiation day +1)

Monkeypox Virus (Nonhuman Tecovirimat (10 mg/kg for 14 90%
> 0

Primate) days)

] ] ) Tecovirimat (40 mg/kg for 14
Rabbitpox Virus (Rabbit) >90%

days)
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Human efficacy trials for smallpox are not feasible. Efficacy is established based on animal
models.[9][10][11][12][13]

Herpes Simplex Virus (HSV)

Preclinical data suggests CMXO00L1 is effective against acyclovir-resistant HSV-1. In one case

study, a pediatric patient with acyclovir-resistant HSV-1 and adenovirus infection showed viral
clearance after treatment with brincidofovir following the failure of acyclovir and cidofovir.[14]

[15][16]

Experimental Protocols
Retrospective Analysis of Brincidofovir for Adenovirus
Salvage Therapy

o Study Design: A retrospective analysis of 13 immunocompromised patients with adenovirus
disease and viremia who were treated with CMX001 under an emergency investigational
new drug (EIND) protocol. All patients had previously failed or were intolerant to intravenous
cidofovir.

o Patient Population: Included patients with severe combined immunodeficiency, a small bowel
transplant recipient, and allogeneic stem cell transplant recipients. The median age was 6
years.

o Treatment Regimen: CMX001 was administered orally. Dosing was individualized based on
clinical status and weight.

» Efficacy Assessment: Virologic response was defined as a >2 log10 drop in adenovirus DNA
in serum from baseline or undetectable levels. Survival was also monitored.

o Safety Assessment: Adverse events were monitored and recorded throughout the treatment
period.[3][4][5]

Phase 3 Trial of Oral Brincidofovir for CMV Prophylaxis
(SUPPRESS Trial)

o Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 3 trial.
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Patient Population: 452 adult CMV-seropositive HCT recipients without CMV viremia at
screening.

Treatment Regimen: Patients were randomized in a 2:1 ratio to receive either oral
brincidofovir (100 mg twice weekly) or a placebo until week 14 post-HCT.

Primary Endpoint: The proportion of patients with clinically significant CMV infection (CMV
viremia requiring preemptive therapy or CMV disease) through week 24 post-HCT.

Safety Assessment: Monitoring of adverse events, with a particular focus on gastrointestinal
events and graft-versus-host disease.[7][8][17]

Animal Models for Orthopoxvirus Efficacy

Species and Virus: Nonhuman primates infected with monkeypox virus and rabbits infected
with rabbitpox virus were used as surrogate models for human smallpox.

Treatment Regimen: Tecovirimat was administered orally at varying doses and durations
post-infection. For brincidofovir, treatment was initiated at different time points relative to viral
challenge in the prairie dog model.

Efficacy Assessment: The primary endpoint was survival. Viral load and lesion severity were
also assessed.

Regulatory Basis: These studies were conducted under the FDA's "Animal Rule," which
allows for the approval of drugs for serious or life-threatening conditions when human
efficacy trials are not ethical or feasible.[9][12]

Mechanism of Action & Experimental Workflow
Visualizations
Brincidofovir (CMX001) Mechanism of Action
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Click to download full resolution via product page

Caption: Intracellular activation of brincidofovir to inhibit viral DNA synthesis.

Tecovirimat Mechanism of Action (Orthopoxvirus)
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Caption: Tecovirimat inhibits orthopoxvirus egress by targeting the p37 protein.

Experimental Workflow: Adenovirus Salvage Therapy
Study
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Caption: Workflow for the retrospective study of brincidofovir in adenovirus salvage therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/21963623/
https://pubmed.ncbi.nlm.nih.gov/21963623/
https://dukespace.lib.duke.edu/items/fc5f581f-afbe-41ce-bd4a-3652f5e4c8a8
https://www.researchgate.net/publication/51685690_Safety_and_Efficacy_of_CMX001_as_Salvage_Therapy_for_Severe_Adenovirus_Infections_in_Immunocompromised_Patients
https://pubmed.ncbi.nlm.nih.gov/28063938/
https://pubmed.ncbi.nlm.nih.gov/28063938/
https://pubmed.ncbi.nlm.nih.gov/28063938/
https://pubmed.ncbi.nlm.nih.gov/30292744/
https://pubmed.ncbi.nlm.nih.gov/30292744/
https://pubmed.ncbi.nlm.nih.gov/30292744/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8196624/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8196624/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8196624/
https://biomedgrid.com/pdf/AJBSR.MS.ID.003756.pdf
https://journals.asm.org/doi/10.1128/msphere.00927-20
https://www.outbreak.info/resources/pmid33536322
https://pubmed.ncbi.nlm.nih.gov/29972742/
https://journals.asm.org/doi/abs/10.1128/msphere.00927-20
https://www.ovid.com/journals/jpids/abstract/10.1093/jpids/pix011~renal-toxicity-in-pediatric-patients-receiving-cidofovir-for?redirectionsource=fulltextview
https://pubmed.ncbi.nlm.nih.gov/27482652/
https://pubmed.ncbi.nlm.nih.gov/27482652/
https://www.researchgate.net/publication/305829300_Brincidofovir_clearance_of_acyclovir-resistant_herpes_simplex_virus-1_and_adenovirus_infection_after_stem_cell_transplantation
https://www.mdedge.com/content/drug-disappoints-phase-3-hsct-trial
https://www.benchchem.com/product/b8235347#efficacy-of-cmx-001-compared-to-existing-treatments
https://www.benchchem.com/product/b8235347#efficacy-of-cmx-001-compared-to-existing-treatments
https://www.benchchem.com/product/b8235347#efficacy-of-cmx-001-compared-to-existing-treatments
https://www.benchchem.com/product/b8235347#efficacy-of-cmx-001-compared-to-existing-treatments
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8235347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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